molecular formula C17H14O6 B1601801 2-(3,4-Dihydroxyphenyl)-5,7-dimethoxy-4H-chromen-4-one CAS No. 90363-40-9

2-(3,4-Dihydroxyphenyl)-5,7-dimethoxy-4H-chromen-4-one

Cat. No. B1601801
CAS RN: 90363-40-9
M. Wt: 314.29 g/mol
InChI Key: NKGJZNRUAGQIRY-UHFFFAOYSA-N
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Description

Quercetin 3-D-galactoside (Q3G) is a flavonoid compound found in various natural sources, including walnut leaves, mango peel, apple, and Hypericum perforatum L. It belongs to the flavonol subclass of flavonoids. Flavonoids play essential roles in plants, such as UV protection and defense against pathogens and pests. Q3G exhibits several biological activities, including anti-inflammatory and antioxidant properties .

Scientific Research Applications

1. Spectral Analysis and DFT Investigation

This compound, along with similar flavonoid compounds, has been analyzed using Density Functional Theory (DFT) and spectroscopic analysis. The studies revealed important insights into the intramolecular electron delocalization, stability, and reactivity of the compounds. Moreover, their interaction with graphene to form molecular self-assemblies has shown enhanced physicochemical properties, hinting at potential applications in material science and photovoltaic efficiency (Al-Otaibi et al., 2020).

2. Aldose Reductase Inhibitory Activity

Research involving the synthesis of analogs of this compound, like the capillarisin sulfur-analogue, has demonstrated potential for inhibitory activity against aldose reductase, an enzyme involved in diabetic complications. The specific synthetic methods and isopropylation pathways explored in these studies can be crucial for developing therapeutic agents (Igarashi et al., 2005).

3. Novel Synthesis Protocols

Innovative synthesis methods for similar compounds have been developed, such as the synthesis of 3-(3,4-dihydroxyphenyl)-8-hydroxy-2H-chromen-2-one. These methods involve complex reaction sequences like demethylation and decarboxylation, offering new pathways for creating chromenone derivatives with potential applications in pharmaceuticals and organic chemistry (Svinyarov & Bogdanov, 2015).

4. Potential Antimicrobial and Anti-inflammatory Properties

Isolation of compounds from natural sources, such as Belamcanda chinensis, has revealed compounds structurally similar to 2-(3,4-Dihydroxyphenyl)-5,7-dimethoxy-4H-chromen-4-one with reported antimicrobiotic and anti-inflammatory effects. This underscores the potential of these compounds in developing new therapeutic agents (Liu et al., 2008).

5. Catalysis and Green Chemistry Applications

The compound and its analogs have been synthesized using green chemistry principles, like solvent-free conditions and recyclable catalysts like K10 montmorillonite. This not only demonstrates the compound's versatility in synthesis but also its compatibility with environmentally sustainable practices (Han et al., 2016).

6. Molecular Docking Studies for Biological Activity Prediction

Molecular docking studies have been employed to predict the biological activity of this compound's derivatives, particularly as selective COX-2 inhibitors. Such studies are crucial in drug development, providing insights into molecular interactions and potential therapeutic applications (Rullah et al., 2015).

Future Directions

: Aydın, L., & Özpozan, T. (2021). NBO, HOMO–LUMO, conformational and vibrational spectroscopic study of 2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one, as the main phenolic component of the extracts of walnut leaves by DFT. Journal of the Iranian Chemical Society, 18(10), 1067–1079. Link

Mechanism of Action

5,7-Dimethoxyluteolin, also known as 2-(3,4-Dihydroxyphenyl)-5,7-dimethoxy-4H-chromen-4-one, is a derivative of luteolin, a flavonoid found in a variety of plants. This compound has been the subject of numerous studies due to its potential biological activities .

Target of Action

The primary target of 5,7-Dimethoxyluteolin is the Dopamine Transporter (DAT) . The DAT is a membrane-spanning protein that pumps the neurotransmitter dopamine out of the synaptic cleft back into cytosol, from which other transporters sequester DA and NE into vesicles for storage and later release .

Mode of Action

5,7-Dimethoxyluteolin acts as an activator of the Dopamine Transporter (DAT), with an EC50 value of 3.417 μM .

Biochemical Pathways

The activation of DAT by 5,7-Dimethoxyluteolin affects the dopaminergic signaling pathway . Dopaminergic signaling is involved in multiple neurological processes including reward, addiction, and movement, among others. Alterations in this pathway have been implicated in several disorders including Parkinson’s disease, addiction, and depression .

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 5,7-Dimethoxyluteolin is currently limited. Like many flavonoids, it is likely to have good absorption but potentially low bioavailability due to extensive first-pass metabolism

Result of Action

The activation of DAT by 5,7-Dimethoxyluteolin can result in changes in dopaminergic signaling, which could have various effects depending on the context. For example, in the context of a disease like Parkinson’s, which is characterized by a loss of dopaminergic neurons, modulation of DAT could potentially affect disease symptoms .

Action Environment

The action of 5,7-Dimethoxyluteolin, like many other bioactive compounds, can be influenced by various environmental factors. For instance, the presence of certain solvents can enhance the solubility and therefore the bioavailability of this compound . Additionally, factors such as pH and temperature could potentially impact the stability and efficacy of 5,7-Dimethoxyluteolin .

properties

IUPAC Name

2-(3,4-dihydroxyphenyl)-5,7-dimethoxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O6/c1-21-10-6-15(22-2)17-13(20)8-14(23-16(17)7-10)9-3-4-11(18)12(19)5-9/h3-8,18-19H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKGJZNRUAGQIRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C(=C1)OC)C(=O)C=C(O2)C3=CC(=C(C=C3)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50553399
Record name 2-(3,4-Dihydroxyphenyl)-5,7-dimethoxy-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50553399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

90363-40-9
Record name 2-(3,4-Dihydroxyphenyl)-5,7-dimethoxy-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50553399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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